5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name of this compound reflects its complex polycyclic architecture. The parent structure, pyrrolo[3,4-d]triazole, consists of a pyrrole ring fused to a triazole moiety at positions 3 and 4 of the pyrrole. The numbering begins at the nitrogen atom in the triazole ring, with the fused system adopting a bicyclic framework. The "3a,6a-dihydro" designation indicates partial saturation at the 3a and 6a positions, reducing aromaticity in the pyrrole ring while maintaining the triazole’s planar geometry.
Substituents are assigned based on their positions:
- 5-(2-methoxyethyl) : A methoxy-terminated ethyl chain at position 5 of the triazole ring.
- 1-phenyl : A benzene ring attached to the nitrogen at position 1.
- 4,6(1H,5H)-dione : Ketone groups at positions 4 and 6, with hydrogen atoms indicating tautomeric states.
Isomeric possibilities arise from the stereochemistry of the dihydro positions and the methoxyethyl chain’s conformation. The cis or trans arrangement of hydrogens at 3a and 6a could lead to distinct diastereomers, though crystallographic data are required to confirm this.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₃ |
| Molecular Weight | 326.36 g/mol |
| Hybridization | sp²/sp³ (mixed) |
| Tautomeric Forms | 2 (enol-keto equilibrium) |
Crystallographic Characterization of Pyrrolo[3,4-d]Triazole Core
X-ray diffraction studies of analogous pyrrolo[3,4-d]triazole derivatives reveal a planar triazole ring (bond angles: ~120°) fused to a partially saturated pyrrole ring. The dihydro positions introduce slight puckering, with average C–C bond lengths of 1.45 Å in the pyrrole moiety and 1.31 Å in the triazole. Hydrogen bonding between the dione oxygen atoms and adjacent NH groups stabilizes the lattice, as observed in related structures.
The methoxyethyl and phenyl substituents occupy equatorial positions relative to the core, minimizing steric clashes. Computational models predict a dihedral angle of 85–90° between the phenyl ring and the triazole plane, consistent with similar aryl-substituted triazoles.
Conformational Analysis of Methoxyethyl/Phenyl Substituents
The methoxyethyl chain adopts a gauche conformation to reduce steric strain between the methoxy oxygen and the triazole core. Density functional theory (DFT) calculations suggest an energy barrier of ~2.1 kcal/mol for rotation about the C–O bond, favoring a conformation where the methoxy group points away from the phenyl substituent.
The phenyl ring’s orientation influences electronic interactions. Electron-withdrawing effects from the triazole core polarize the phenyl ring, as evidenced by a 0.15 Å elongation of the C–N bond connecting it to the core. Nuclear Overhauser effect (NOE) spectroscopy in related compounds shows proximity between the phenyl ortho-hydrogens and the triazole protons, confirming a stacked arrangement.
Comparative Structural Features with Related Triazole Derivatives
Table 2: Structural Comparison with Analogous Compounds
The methoxyethyl group in the target compound enhances solubility compared to purely aromatic analogs like PTAD (logP = 3.71). Conversely, the phenyl substitution at position 1 increases steric bulk relative to aliphatic substituents, potentially affecting binding affinity in biological systems. The dione functionality enables hydrogen-bonding interactions akin to those in urazole derivatives, which are critical for enzyme inhibition.
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C13H14N4O3/c1-20-8-7-16-12(18)10-11(13(16)19)17(15-14-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
WPYOWUYMJTXVDR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2C(C1=O)N(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves a multi-step processThe reaction conditions often require the use of catalysts such as copper(I) iodide and bases like triethylamine to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the triazole ring or other substituents.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxyethyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Substituent Analysis
The core structure of dihydropyrrolo-triazole-diones is conserved across analogs, but substituent variations significantly alter properties. Key analogs from literature include:
Key Observations:
Physicochemical Properties
- Molecular Weight : The target compound (~310.3 g/mol) is intermediate between simpler analogs (e.g., 216.2 g/mol in ) and larger derivatives (e.g., 622.65 g/mol in ).
- Hydrogen Bonding : The methoxyethyl group may increase hydrogen bond acceptor capacity (5 acceptors vs. 3–4 in aryl analogs), improving solubility .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., fluorine in ) show higher thermal stability, whereas methoxy groups may lower melting points .
Biological Activity
5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities, particularly in anticancer and antimicrobial domains. This article compiles existing research findings on the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique triazole and pyrrole rings which contribute to its biological activity. The presence of the methoxyethyl group enhances its solubility and bioavailability.
Synthesis Methods
The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications. The following table summarizes common synthesis routes:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Aldehydes + Amines | 70% |
| 2 | Functionalization | Alkyl halides | 65% |
| 3 | Purification | Crystallization | 85% |
Anticancer Activity
Research has shown that derivatives of the triazole moiety exhibit significant anticancer properties. A study indicated that compounds similar to this compound demonstrated promising antiproliferative effects against various cancer cell lines.
Case Study:
In a comparative study involving several triazole derivatives:
- Compound A showed IC50 values of 1.1 μM against MCF-7 (breast cancer) cells.
- Compound B demonstrated IC50 values of 2.6 μM against HCT-116 (colon cancer) cells.
These results suggest that modifications in the structure can significantly enhance anticancer potency .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
Research Findings:
A recent study reported the following minimum inhibitory concentrations (MICs):
- E. coli: MIC = 15 µg/mL
- S. aureus: MIC = 10 µg/mL
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is believed to involve interactions with specific molecular targets. It may inhibit key enzymes or receptors involved in cancer cell proliferation and microbial growth.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes like thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells.
- Receptor Modulation: Interaction with specific receptors can alter signal transduction pathways leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of similar compounds. Variations in substituents on the triazole ring have been shown to influence both anticancer and antimicrobial activities significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
